Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
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Overview
Description
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with the molecular formula C16H21N3OS2 and a molecular weight of 335.487 g/mol This compound is characterized by its unique structure, which includes cyclopropyl, dimethylthieno, and pyrimidinyl groups
Preparation Methods
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-D]pyrimidine core.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-D]pyrimidine core with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thioether linkage to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thioether moieties using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide group to form the corresponding carboxylic acid and amine.
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can be compared with other similar compounds, such as:
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-: This compound has an ethyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
Acetamide, 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-C]furan-2-YL)-: This compound has a different core structure (thieno[2,3-C]furan) and different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3OS2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS2/c1-8-9(2)22-16-13(8)15(18-14(19-16)10-3-4-10)21-7-12(20)17-11-5-6-11/h10-11H,3-7H2,1-2H3,(H,17,20) |
InChI Key |
UKYSRQMQCHVNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3CC3)SCC(=O)NC4CC4)C |
Origin of Product |
United States |
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